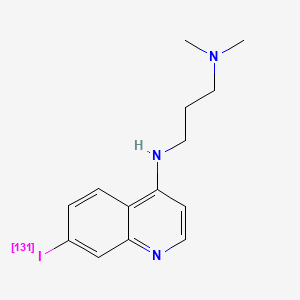
Iometin (131I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodine-131 (I-131) is a radioactive isotope of iodine, discovered in 1938 by Glenn Seaborg and John Livingood at the University of California, Berkeley . It has been widely used in nuclear medicine due to its ability to emit both gamma and beta rays, making it valuable for both diagnostic imaging and molecular radiotherapy . Iodine-131 is particularly known for its application in the treatment of thyroid disorders, including hyperthyroidism and thyroid cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodine-131 is typically produced through the neutron irradiation of tellurium dioxide (TeO2) targets in a nuclear reactor . The process involves the following steps:
Neutron Irradiation: Natural tellurium dioxide is irradiated with neutrons in a thermal neutron flux of approximately (5 \times 10^{13} , \text{n/cm}^2/\text{s}) for about 21 days.
Dry Distillation: The irradiated TeO2 is then subjected to dry distillation to separate iodine-131.
Industrial Production Methods
In industrial settings, iodine-131 is produced using similar methods but on a larger scale. The irradiated TeO2 is processed to extract iodine-131, which is then purified and formulated for medical use .
Chemical Reactions Analysis
Types of Reactions
Iodine-131 undergoes various chemical reactions, including:
Oxidation: Iodine-131 can be oxidized to form hypoiodous acid (HOI) and elemental iodine (I2).
Reduction: It can be reduced to iodide ions (I-).
Substitution: Iodine-131 can participate in substitution reactions to form organic iodides such as methyl iodide (CH3I).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) and chlorine (Cl2) are commonly used.
Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) are employed.
Substitution: Organic solvents and catalysts are used to facilitate substitution reactions.
Major Products
- Hypoiodous Acid (HOI)
- Elemental Iodine (I2)
- Methyl Iodide (CH3I)
Scientific Research Applications
Iodine-131 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
- Radiolabeling : Iodine-131 is used to label various compounds for tracing and studying chemical reactions.
Biology
- Molecular Biology : It is used in molecular biology experiments to study the behavior of iodine in biological systems.
Medicine
- Therapeutic Applications : Iodine-131 is used to treat hyperthyroidism and thyroid cancer by destroying thyroid tissue through beta radiation .
- Diagnostic Imaging : It is used in small doses for imaging the thyroid gland to assess its function and detect abnormalities .
Industry
Mechanism of Action
Iodine-131 exerts its effects through beta and gamma radiation . When administered orally, it is rapidly absorbed and distributed within the extracellular fluid of the body. The iodide is concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine . The beta emission of iodine-131 destroys thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .
Comparison with Similar Compounds
Iodine-131 can be compared with other radioisotopes used in nuclear medicine, such as indium-111 (In-111) and lutetium-177 (Lu-177) .
Similar Compounds
- Indium-111 (In-111) : Used for diagnostic imaging and targeted radiotherapy .
- Lutetium-177 (Lu-177) : Used for targeted radiotherapy, particularly in treating neuroendocrine tumors .
Uniqueness
Iodine-131 is unique due to its dual emission of beta and gamma rays, making it suitable for both therapeutic and diagnostic applications . Its ability to destroy thyroid tissue while also allowing for imaging makes it a versatile tool in nuclear medicine .
Properties
CAS No. |
17033-83-9 |
|---|---|
Molecular Formula |
C14H18IN3 |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
N-(7-(131I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15+4 |
InChI Key |
XKUMTLINEKGTOG-OZMBLXRMSA-N |
Isomeric SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[131I] |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
| 17033-83-9 | |
Synonyms |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



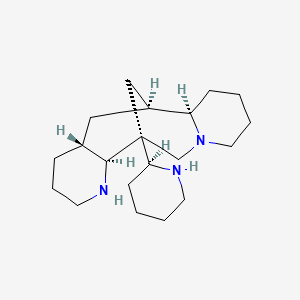
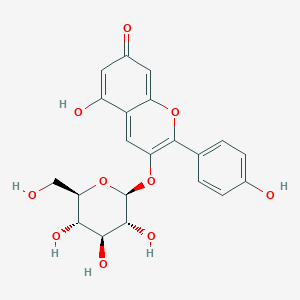

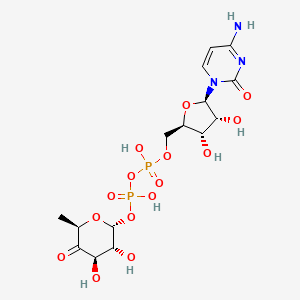
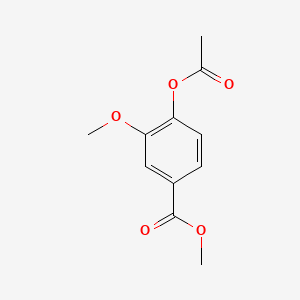
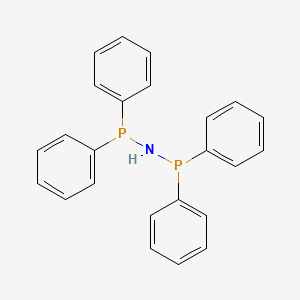
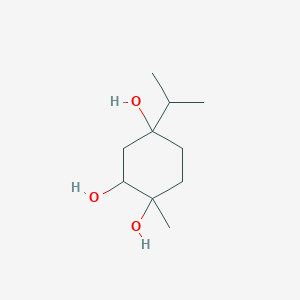
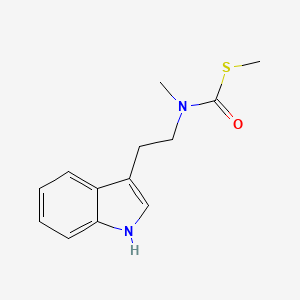
![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)
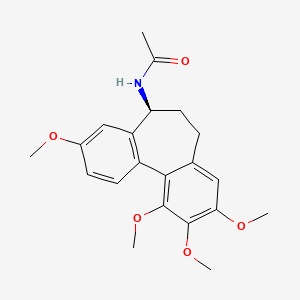
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)
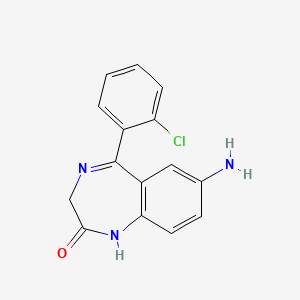
![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)
